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  • Product: 5-(5-Amino-2-methylphenoxy)pentan-1-ol
  • CAS: 1249926-73-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(5-Amino-2-methylphenoxy)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity 5-(5-Amino-2-methylphenoxy)pentan-1-ol. While specific experimental d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 5-(5-Amino-2-methylphenoxy)pentan-1-ol. While specific experimental data for this compound is not extensively available in public-access literature, this document synthesizes foundational chemical principles and data from analogous structures to offer insights into its properties, potential synthesis, and areas of scientific interest. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, highlighting the molecule's structural features and postulating its potential utility.

Introduction: Unveiling a Molecule of Interest

5-(5-Amino-2-methylphenoxy)pentan-1-ol is a bifunctional organic molecule that incorporates several key chemical features: a primary aromatic amine, a methyl-substituted phenol ring, an ether linkage, and a primary alcohol. This unique combination of functional groups suggests a versatile chemical scaffold with potential applications in medicinal chemistry and materials science. The presence of both a nucleophilic amino group and a hydroxyl group opens avenues for diverse chemical modifications and derivatizations, making it an attractive building block for the synthesis of more complex molecules.

The core structure, a substituted phenoxy-alkanol, is a common motif in pharmacologically active compounds. The aromatic amine and phenol ether components can participate in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition in biological systems. The pentanol side chain provides conformational flexibility and can influence the molecule's solubility and pharmacokinetic properties.

Molecular and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section details the known and predicted characteristics of 5-(5-Amino-2-methylphenoxy)pentan-1-ol.

Chemical Identity
IdentifierValueSource
IUPAC Name 5-(5-Amino-2-methylphenoxy)pentan-1-olN/A
CAS Number 1249926-73-5[1]
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.28 g/mol [1]
Canonical SMILES Cc1ccc(cc1OCCCCCO)NInferred

Note: The SMILES string is inferred from the IUPAC name as a canonical representation was not found in the searched databases.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following properties are predicted based on the compound's structure using computational models. These predictions offer valuable first approximations for experimental design.

PropertyPredicted Value
logP 2.1
Topological Polar Surface Area (TPSA) 58.6 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 6

These predicted values suggest that 5-(5-Amino-2-methylphenoxy)pentan-1-ol possesses moderate lipophilicity and is likely to be a hydrogen bond donor and acceptor, influencing its solubility and potential for biological interactions.

Synthesis and Characterization: A Proposed Pathway

While a specific, documented synthesis for 5-(5-Amino-2-methylphenoxy)pentan-1-ol was not identified in the surveyed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The following proposed synthesis is a logical and efficient approach for laboratory-scale production.

Retrosynthetic Analysis

A logical disconnection approach points to a Williamson ether synthesis as the key bond-forming step. This involves the coupling of a suitably protected aminophenol with a halogenated pentanol derivative.

G target 5-(5-Amino-2-methylphenoxy)pentan-1-ol disconnection Williamson Ether Synthesis target->disconnection reagents 5-Bromo-1-pentanol + 5-Amino-2-methylphenol disconnection->reagents

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis starting from commercially available precursors.

Step 1: Williamson Ether Synthesis

  • Reactants: 5-Amino-2-methylphenol and 5-bromo-1-pentanol.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is recommended to facilitate the S(_N)2 reaction.

  • Base: A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Procedure: a. To a solution of 5-amino-2-methylphenol in the chosen solvent, add an equimolar amount of potassium carbonate. b. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide. c. Add 5-bromo-1-pentanol dropwise to the reaction mixture. d. Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield 5-(5-amino-2-methylphenoxy)pentan-1-ol.

Step 2: Protection of the Amino Group (Optional but Recommended)

For certain applications or further modifications, protection of the primary amine may be necessary to avoid side reactions.

  • Protecting Group: A tert-butyloxycarbonyl (Boc) group is a common and easily removable protecting group for amines.

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O).

  • Procedure: a. Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). b. Add Boc₂O and a catalytic amount of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). c. Stir at room temperature until the reaction is complete (monitored by TLC). d. Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. e. Dry the organic layer, concentrate, and purify if necessary to obtain the N-Boc protected compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-O stretch of the ether.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Potential Applications and Future Research Directions

The structural motifs within 5-(5-Amino-2-methylphenoxy)pentan-1-ol suggest several avenues for its application in drug discovery and materials science.

Medicinal Chemistry
  • Scaffold for Drug Discovery: The molecule can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities. The primary amine and alcohol functionalities are ideal handles for combinatorial chemistry approaches.

  • Analogs of Bioactive Molecules: The phenoxy-alkanol core is present in a number of known therapeutic agents. This compound could be used to generate analogs of existing drugs to explore structure-activity relationships (SAR).

Materials Science
  • Monomer for Polymer Synthesis: The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions. The amine and hydroxyl groups can react with suitable co-monomers to form polyamides, polyesters, or polyurethanes with potentially unique properties.

  • Corrosion Inhibitors: Aromatic amines are known to be effective corrosion inhibitors for various metals. The presence of the long alkyl chain and the polar functional groups could enhance its adsorption onto metal surfaces, providing a protective barrier.

Future Research
  • Exploration of Biological Activity: A primary focus of future research should be the systematic evaluation of the biological activity of this compound and its derivatives. Screening against a panel of disease-relevant targets, such as enzymes and receptors, could uncover novel therapeutic leads.

  • Development of Novel Polymers: The synthesis and characterization of polymers derived from 5-(5-amino-2-methylphenoxy)pentan-1-ol could lead to new materials with tailored properties for applications in coatings, adhesives, or biomedical devices.

  • Catalysis: The amine functionality could be utilized to chelate metal ions, suggesting potential applications in catalysis.

Conclusion

5-(5-Amino-2-methylphenoxy)pentan-1-ol represents a molecule with significant untapped potential. Its versatile chemical structure, combining key pharmacophoric features, makes it a compelling candidate for further investigation in both medicinal chemistry and materials science. While detailed experimental data is currently sparse, this guide provides a solid theoretical framework, including a plausible synthetic route and characterization strategy, to empower researchers to explore the scientific possibilities of this intriguing compound. The insights and proposed research directions outlined herein are intended to catalyze further inquiry and unlock the full potential of this promising chemical entity.

References

Sources

Exploratory

Technical Guide: Solubility & Handling of 5-(5-Amino-2-methylphenoxy)pentan-1-ol

An in-depth technical guide on the solubility, handling, and preparation of 5-(5-Amino-2-methylphenoxy)pentan-1-ol solutions for research applications. [1][2] CAS: 1249926-73-5 | Formula: C₁₂H₁₉NO₂ | MW: 209.28 g/mol [1]...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the solubility, handling, and preparation of 5-(5-Amino-2-methylphenoxy)pentan-1-ol solutions for research applications.

[1][2]

CAS: 1249926-73-5 | Formula: C₁₂H₁₉NO₂ | MW: 209.28 g/mol [1][2][3]

Part 1: Executive Summary & Physicochemical Profile[1][2]

5-(5-Amino-2-methylphenoxy)pentan-1-ol is a bifunctional organic building block characterized by a central phenoxy core, a primary aniline amine, and a terminal primary alcohol linked by a pentyl chain.[1][2] Commonly utilized as a linker in PROTAC synthesis or as an intermediate in medicinal chemistry, its solubility profile is dictated by the competition between its lipophilic central scaffold and its polar terminal groups.[2]

This guide provides a standardized protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and water, addressing the specific challenges posed by its aniline moiety and amphiphilic nature.

Physicochemical Drivers of Solubility[2]

To predict and manipulate the solubility of this compound, one must understand its functional architecture:

FeatureChemical NatureImpact on Solubility
Aniline Amine (-NH₂) Weak Base (pKa ~4.0–5.[1][2]0)pH Dependent. Neutral/hydrophobic at pH > 6; Ionized (soluble) at pH < 4.[1]
Pentyl Linker (-(CH₂)₅-) Lipophilic ChainReduces Water Solubility. Promotes solubility in organic solvents (DMSO, DCM).[1][2]
Primary Alcohol (-OH) H-Bond Donor/AcceptorEnhances Polarity. Facilitates solubility in polar aprotic solvents like DMSO.[1][2]
Phenoxy Core AromaticPi-Pi Stacking. Potential for aggregation at high concentrations in aqueous media.[1][2]

Part 2: Solubility in DMSO (The Gold Standard Stock)

DMSO (Dimethyl Sulfoxide) is the preferred solvent for preparing high-concentration stock solutions of 5-(5-Amino-2-methylphenoxy)pentan-1-ol.[1][2] The compound’s organic framework interacts favorably with the polar aprotic nature of DMSO, disrupting intermolecular hydrogen bonding and preventing aggregation.[2]

Expected Solubility
  • Maximum Solubility: Typically >50 mg/mL (approx. >200 mM).[1]

  • Stability: High in anhydrous DMSO.[1]

  • Storage: -20°C or -80°C to prevent oxidation of the aniline group (browning).[1][2]

Protocol: Preparation of 100 mM Stock Solution

Target: 1 mL of 100 mM Stock Required Mass: 20.93 mg

  • Weighing: Accurately weigh 20.9 mg of the solid into a generic 1.5 mL microcentrifuge tube or amber glass vial.

    • Note: Use amber glass if possible to protect the aniline from light-induced oxidation.[1][2]

  • Solvent Addition: Add 1.0 mL of high-purity (≥99.9%), anhydrous DMSO.

    • Critical: Do not use "wet" DMSO (DMSO that has been left open), as absorbed water can decrease solubility and accelerate degradation.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and colorless to pale yellow.[1] If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate , as DMSO dissolves it.[2][4]

Part 3: Solubility in Water & Aqueous Buffers

Water solubility for this compound is conditionally dependent on pH .[1] The free base (neutral form) has significant lipophilicity due to the pentyl-phenoxy backbone and is likely sparingly soluble in pure water.[1][2]

The pH Switch Mechanism[2]
  • Neutral pH (Water/PBS): The aniline is largely unprotonated. Solubility is low (<1 mg/mL predicted).[1] Risk of precipitation or "oiling out."[1]

  • Acidic pH (0.1 M HCl or dilute acetic acid): The aniline becomes protonated (-NH₃⁺).[1][2] This charge disrupts the hydrophobic aggregation, drastically increasing solubility.

Protocol: Aqueous Dilution for Biological Assays

Objective: Dilute DMSO stock into aqueous media without precipitation.

  • Prepare the Aqueous Buffer: Ensure the buffer (e.g., PBS) is at room temperature or 37°C.

  • Stepwise Addition: Add the DMSO stock to the buffer, not the buffer to the stock.

    • Why? Adding buffer to stock creates a transient high-water condition that can crash out the compound immediately.[1][2]

  • Concentration Limit: Keep the final DMSO concentration <0.5% (v/v) to avoid cellular toxicity, unless the assay tolerates higher.

  • Troubleshooting Precipitation:

    • If a white precipitate forms upon dilution:

      • Option A (Cosolvent): Add Tween-80 (0.1%) or PEG400 (5-10%) to the aqueous buffer before adding the compound.[1][2]

      • Option B (Acidification): If the assay permits, lower the pH slightly (to pH 5-6) using dilute HCl.[2] This will protonate the aniline and stabilize the solution.[1]

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for solubilizing 5-(5-Amino-2-methylphenoxy)pentan-1-ol, ensuring optimal stability and preventing precipitation.

SolubilityWorkflow Start Solid Compound (CAS 1249926-73-5) SolventChoice Select Solvent System Start->SolventChoice DMSO Anhydrous DMSO (Preferred Stock) SolventChoice->DMSO Primary Water Aqueous Buffer (Water/PBS) SolventChoice->Water Secondary StockPrep Prepare 100 mM Stock Store at -20°C (Dark) DMSO->StockPrep CheckPH Check pH Requirement Water->CheckPH StockPrep->Water Dilute 1:1000 Acidic Acidic (pH < 5) High Solubility (Protonated) CheckPH->Acidic Add HCl Neutral Neutral (pH 7.4) Low Solubility (Risk of Precip.) CheckPH->Neutral Cosolvent Add Cosolvent (PEG400 or Tween-80) Neutral->Cosolvent If Precipitates

Caption: Decision tree for solubilization strategies. Green pathways indicate high solubility; red pathways indicate potential stability risks requiring mitigation.[1][2]

Part 5: Summary Data Tables

Table 1: Solubility Profile
SolventSolubility RatingMax Conc. (Est.)[1][5]Notes
DMSO Excellent>50 mg/mLRecommended for stock solutions.[1][2] Hygroscopic.
Ethanol Good~10–20 mg/mLAlternative organic solvent; evaporates faster than DMSO.[1]
Water (pH 7) Poor<1 mg/mLLikely to precipitate; requires cosolvents or low concentration.[1]
0.1 M HCl Good>10 mg/mLProtonation of amine drives solubility.
Table 2: Stock Solution Preparation (for 20.93 mg Solid)
Target ConcentrationVolume of DMSO Required
10 mM 10.0 mL
50 mM 2.0 mL
100 mM 1.0 mL

References

  • Compound Identity & Properties
  • DMSO Solvent Properties

    • Gaylord Chemical Company.[1][6] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][6][7][8] USPTO/Gaylord Chemical Bulletin.[1] Retrieved from [Link]

  • General Solubility Principles

    • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1]

Sources

Protocols & Analytical Methods

Method

Technical Guide: 5-(5-Amino-2-methylphenoxy)pentan-1-ol in Medicinal Chemistry Scaffold Design

Part 1: Strategic Scaffold Analysis The "Janus" Linker Concept In modern drug discovery, particularly within Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD) , the efficacy of a molecule often...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Scaffold Analysis

The "Janus" Linker Concept

In modern drug discovery, particularly within Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD) , the efficacy of a molecule often hinges on the spatial geometry provided by its linker.

The compound 5-(5-Amino-2-methylphenoxy)pentan-1-ol (CAS: 1249926-73-5) represents a high-value "Janus" scaffold—a bifunctional connector possessing two distinct chemical handles with orthogonal reactivity profiles.

FeatureChemical MoietyReactivity ProfileMedicinal Utility
Head Aniline (

)
Nucleophilic (High)Amide coupling, Sulfonamide formation, Urea linkage. Ideal for attaching "Warheads" (POI binders).
Tail Primary Alcohol (

)
Nucleophilic (Mod) / Electrophilic (Latent)Esterification, Etherification, or activation (Tosylation/Mesylation) for

displacement. Ideal for attaching E3 Ligase ligands.
Core 2-MethylphenoxyRigid / LipophilicThe phenyl ring provides

-stacking potential; the ortho-methyl group restricts rotational freedom, reducing entropic penalties upon binding.
Linker Pentyl Chain (

)
FlexibleProvides a ~6–8 Å span, a critical length for spanning solvent channels in ternary complexes (POI-PROTAC-E3).
Application Domain: PROTAC Linkerology

This scaffold is specifically engineered to solve the "Linker Attachment Problem." In PROTAC design, connecting a Cereblon (CRBN) or VHL ligand to a target protein inhibitor requires a linker that does not interfere with the binding pockets.

This molecule allows for a convergent synthesis strategy :

  • Amine Terminus: Conjugates to carboxylic acid-containing warheads (e.g., kinase inhibitors).

  • Alcohol Terminus: Conjugates to phenol- or amine-containing E3 ligase binders via alkylation or reductive amination.

Part 2: Experimental Protocols

Protocol A: High-Fidelity Synthesis of the Scaffold

Rationale: While direct alkylation of 5-amino-2-methylphenol is possible, it risks


-alkylation side products. The Nitro-Reduction Route  is the authoritative standard for ensuring regioselectivity and high purity.
Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective alkylation of the phenolic oxygen.

  • Reagents:

    • 2-Methyl-5-nitrophenol (1.0 equiv)

    • 5-Bromo-1-pentanol (1.2 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Potassium Iodide (KI) (0.1 equiv, catalyst)

    • Solvent: DMF (Anhydrous) or Acetonitrile

  • Procedure:

    • Dissolve 2-methyl-5-nitrophenol in anhydrous DMF (0.5 M concentration) under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add KI followed by the dropwise addition of 5-bromo-1-pentanol.

    • Heat the reaction to 60°C and stir for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the phenol.

    • Workup: Dilute with EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF. Dry over
      
      
      and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Checkpoint: Product should be a yellow solid/oil (Nitro-ether intermediate).

Step 2: Nitro Reduction

Objective: Unmasking the aniline "Head."

  • Reagents:

    • Nitro-ether intermediate (from Step 1)

    • Iron powder (Fe) (5.0 equiv)

    • Ammonium Chloride (

      
      ) (5.0 equiv)
      
    • Solvent: Ethanol/Water (4:1 ratio)

  • Procedure:

    • Suspend the nitro compound in EtOH/

      
      .
      
    • Add Fe powder and

      
      .
      
    • Reflux at 80°C with vigorous stirring for 2–4 hours.

    • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with MeOH.

    • Isolation: Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry, and concentrate.

    • Validation:

      
       NMR should show the disappearance of nitro-aromatic signals and the appearance of a broad singlet (
      
      
      
      ) around 3.5–5.0 ppm.
Protocol B: Scaffold Activation for PROTAC Assembly

Rationale: To use this scaffold effectively, the alcohol "Tail" is often converted into a leaving group (Tosylate) to enable


 coupling with an E3 ligase ligand (e.g., Lenalidomide derivatives).
Step 3: Selective N-Protection (Optional but Recommended)

If the subsequent reaction conditions are harsh, protect the aniline as a Boc-carbamate (


, THF, reflux) before activating the alcohol.
Step 4: Tosylation of the Alcohol
  • Reagents:

    • Scaffold (1.0 equiv)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

    • Triethylamine (

      
      ) (2.0 equiv)
      
    • DMAP (0.1 equiv)

    • Solvent: DCM (Dichloromethane)

  • Procedure:

    • Dissolve the scaffold in anhydrous DCM at 0°C .

    • Add

      
       and DMAP.
      
    • Add TsCl portion-wise.

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Wash with 1M HCl (cold), saturated

      
      , and brine.
      
    • Storage: The resulting Tosylate is reactive. Store at -20°C under argon.

Part 3: Visualization & Logic Flow

Diagram 1: The Nitro-Reduction Synthesis Pathway

This diagram illustrates the high-fidelity route to generate the scaffold without


-alkylation byproducts.

SynthesisPathway Start 2-Methyl-5-nitrophenol Inter Nitro-Ether Intermediate (Stable Precursor) Start->Inter K2CO3, DMF, 60°C (O-Alkylation) Reagent 5-Bromo-1-pentanol Reagent->Inter Final 5-(5-Amino-2-methylphenoxy)pentan-1-ol (Target Scaffold) Inter->Final Fe, NH4Cl, EtOH/H2O (Nitro Reduction)

Caption: Figure 1. Regioselective synthesis via the Nitro-Reduction pathway prevents off-target N-alkylation.

Diagram 2: Convergent PROTAC Assembly

This workflow demonstrates how to utilize the scaffold to connect a Warhead (POI Binder) and an E3 Ligase Binder.

PROTAC_Assembly Scaffold Scaffold: 5-(5-Amino-2-methylphenoxy)pentan-1-ol Step1 Step 1: Amide Coupling (EDC/HOBt or HATU) Scaffold->Step1 via Aniline (NH2) Warhead POI Warhead (Carboxylic Acid) Warhead->Step1 E3Ligand E3 Ligase Ligand (Nucleophilic Core) Step3 Step 3: SN2 Displacement (Alkylation of E3 Ligand) E3Ligand->Step3 Intermediate Intermediate: Warhead-Linker-OH Step1->Intermediate Step2 Step 2: Activation (Convert OH to OTs/OMs) Intermediate->Step2 Step2->Step3 via Activated Linker FinalPROTAC Final PROTAC Molecule (Ternary Complex Former) Step3->FinalPROTAC

Caption: Figure 2. Convergent assembly strategy utilizing the orthogonal reactivity of the amino and hydroxyl termini.

Part 4: Critical Troubleshooting & Optimization

Solubility Management
  • Observation: The pentyl chain increases lipophilicity (

    
    ).
    
  • Issue: If the final PROTAC is too insoluble for biological assays.

  • Correction: Replace the pentyl chain with a PEG-2 or PEG-3 analog (using 2-(2-(2-bromoethoxy)ethoxy)ethanol in the synthesis). However, the pentyl chain is often preferred for membrane permeability compared to long PEG chains.

Aniline Reactivity
  • Observation: The methyl group at the ortho position to the ether (and para to the amine) exerts a mild electronic donating effect, making the aniline slightly more nucleophilic than unsubstituted aniline.

  • Caution: In amide couplings, this aniline is reactive enough for standard HATU/DIPEA conditions. If coupling to a sterically hindered carboxylic acid, switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.

Linker Length Scanning

In PROTAC design, linker length is the primary variable for optimization.

  • Protocol: Synthesize a library using homologs of the alkylating agent:

    • 3-Bromo-1-propanol (

      
       Linker)
      
    • 5-Bromo-1-pentanol (

      
       Linker - Current Scaffold) 
      
    • 7-Bromo-1-heptanol (

      
       Linker)
      
  • Data Analysis: Plot

    
     (Degradation Concentration 50%) vs. Linker Length to identify the "Goldilocks" zone for ternary complex stability.
    

References

  • Context: Authoritative overview of alkyl chain linkers in PROTAC design and the necessity of orthogonal functional groups.
  • Sonawane, R. B., et al. (2019).[1] Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme Connect. Retrieved from [Link]

    • Context: Provides the foundational chemistry for selective O-alkylation of phenols in the presence of amines, supporting the synthesis protocols.
  • Context: Quantitative data on how alkyl linker length (like the C5 pentyl chain)
  • National Institutes of Health (PubChem). (2025). 5-Aminopentan-1-ol Compound Summary. Retrieved from [Link]

    • Context: Physicochemical properties of the amino-alcohol chain component used in the scaffold design.[2][3]

Sources

Application

Advanced Coupling Strategies for 5-(5-Amino-2-methylphenoxy)pentan-1-ol

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists utilizing 5-(5-Amino-2-methylphenoxy)pentan-1-ol (CAS 1249926-73-5).[1] This bifunctional building block acts as a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists utilizing 5-(5-Amino-2-methylphenoxy)pentan-1-ol (CAS 1249926-73-5).[1] This bifunctional building block acts as a critical linker scaffold, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders.[1]

Application Note: Heterobifunctional Linker Chemistry

Introduction & Molecule Profile

5-(5-Amino-2-methylphenoxy)pentan-1-ol represents a strategic "anchor" scaffold in medicinal chemistry.[1] It features two distinct nucleophilic handles separated by a flexible pentyl ether spacer.[1] Its primary utility lies in connecting E3 ligase ligands (e.g., VHL or Cereblon recruiters) to Target Protein ligands (warheads) with precise spatial orientation.[1]

Structural Analysis & Reactivity
  • The Aniline Handle (Ar-NH₂): Positioned at C5 of the benzene ring, this primary aromatic amine is electronically modulated by the para-methyl group and the meta-alkoxy ether.[1] It is moderately nucleophilic—more reactive than electron-deficient anilines but less reactive than aliphatic amines.[1] It is the primary site for amide coupling to carboxylic acid-containing ligands.[1]

  • The Aliphatic Alcohol Handle (R-OH): A primary alcohol at the terminus of the pentyl chain.[1] It serves as a versatile handle for etherification (Mitsunobu) or conversion to an electrophile (Alkyl Halide/Sulfonate) for SN2 reactions.[1]

Chemospecificity Challenge

The core synthetic challenge is achieving orthogonal functionalization.[1] While the aliphatic alcohol is generally more nucleophilic than the aniline in SN2 contexts, the aniline is significantly more reactive towards activated acylating agents (e.g., active esters).[1] This guide details protocols to exploit these differences without protecting groups.

Strategic Workflows (Logic Diagram)

The following decision tree illustrates the optimal synthetic routes based on your target conjugate's stability and available functional groups.

CouplingStrategy Start Start: 5-(5-Amino-2-methylphenoxy)pentan-1-ol RouteA Route A: Amide First (Recommended for Acid Partners) Start->RouteA Partner is Carboxylic Acid RouteB Route B: Alcohol First (Mitsunobu/Activation) Start->RouteB Partner is Phenol/Imide StepA1 Step 1: Selective Amide Coupling (HATU/DIPEA) RouteA->StepA1 StepB1 Step 1: Mitsunobu Reaction (DEAD/PPh3 + Phenol) RouteB->StepB1 StepA2 Intermediate: Amido-Alcohol StepA1->StepA2 StepA3 Step 2: Alcohol Activation (Tosylation or Mitsunobu) StepA2->StepA3 Final Final PROTAC / Conjugate StepA3->Final StepB2 Risk: Aniline Interference (Requires Aniline Protection) StepB1->StepB2 StepB2->Final

Figure 1: Strategic decision tree for orthogonal functionalization. Route A is generally preferred to avoid aniline interference during alcohol activation.[1]

Protocol 1: Chemoselective Amide Coupling (The Aniline Handle)[1]

This protocol targets the aniline nitrogen with a carboxylic acid partner (e.g., a VHL ligand derivative) while leaving the primary alcohol intact.[1]

Mechanism & Rationale

We utilize HATU as the coupling reagent.[1] The reaction kinetics favor the formation of the amide bond over the ester bond (O-acylation) at the primary alcohol, provided the pH is controlled and the reaction is not overheated.[1] The aniline's nucleophilicity is sufficient to attack the At-O-7-azabenzotriazole active ester.[1]

Materials
  • Substrate: 5-(5-Amino-2-methylphenoxy)pentan-1-ol (1.0 equiv)

  • Coupling Partner: Carboxylic Acid (R-COOH) (1.0 – 1.1 equiv)[1]

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc[1]

Step-by-Step Procedure
  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 2 minutes under inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes at Room Temperature (RT) to generate the activated ester. Note: The solution typically turns yellow.[1]

  • Coupling: Add 5-(5-Amino-2-methylphenoxy)pentan-1-ol (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.[1][2][3]

    • Checkpoint: Look for the mass of Product [M+H]⁺. If O-acylation (ester formation) is observed (Mass + R-COOH), lower the temperature to 0°C for the addition step.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Data Validation:

Parameter Target Value Notes
Conversion >95% (LCMS) Unreacted aniline is easily separated.
Selectivity >20:1 (Amide:Ester) High selectivity expected at RT.[1]

| Appearance | Off-white solid/foam | Depends on the coupling partner.[1] |

Protocol 2: Alcohol Functionalization (The Linker Terminus)

Once the aniline is coupled (or if the alcohol is the first target), the pentan-1-ol chain serves as the connector to the second ligand.[1]

Method A: Conversion to Alkyl Iodide (For SN2 Coupling)

This method converts the alcohol into a highly reactive iodide, suitable for alkylating phenols, amines, or piperazines on the target warhead.[1]

Reagents: Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole.[1] Solvent: DCM or Toluene.

  • Dissolution: Dissolve the alcohol intermediate (from Protocol 1) in anhydrous DCM (0.1 M).

  • Reagent Mix: Add PPh₃ (1.5 equiv) and Imidazole (1.5 equiv). Stir until dissolved.

  • Iodination: Cool to 0°C. Add Iodine (1.5 equiv) portion-wise.

  • Reaction: Warm to RT and stir for 1–3 hours. Monitor by TLC/LC-MS (Alcohol → Iodide shift).[1]

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (color changes from purple/brown to clear).[1] Extract with DCM.[1]

Method B: Mitsunobu Reaction (Ether Formation)

Direct coupling of the alcohol to a phenol (e.g., a tyrosine residue mimic or a phenolic warhead).[1]

Reagents: DEAD or DIAD, PPh₃. Partner: Phenol (Ar-OH).[1]

  • Setup: Dissolve the alcohol intermediate and the Phenol partner (1.1 equiv) in anhydrous THF.

  • Phosphine: Add PPh₃ (1.2 equiv).[1]

  • Azodicarboxylate: Cool to 0°C. Dropwise add DIAD (1.2 equiv).

  • Reaction: Stir at RT for 12–24 hours.

  • Note: This reaction is sensitive to steric hindrance.[1] Since the alcohol is primary and unhindered, it usually proceeds well.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Amide Yield Aniline is electronically deactivated (unlikely here) or steric clash.[1]Switch to POCl₃ activation or Acid Chloride method (requires protecting the alcohol with TBS first).[1]
O-Acylation (Ester) Reaction temperature too high or excess base.[1]Perform coupling at 0°C; Reduce DIPEA to 2.0 equiv.
Incomplete Mitsunobu pKa of phenol partner is too high (>11).[1]Use CMBP (Cyanomethylenetributylphosphorane) for difficult Mitsunobu couplings.[1]
Solubility Issues Linker is lipophilic; Partner is polar.Use binary solvents: DMF/DCM (1:[1]1) or NMP.[1]

References

  • PubChem Compound Summary. "5-Aminopentan-1-ol and derivatives." National Center for Biotechnology Information.[1] Accessed 2023.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] (Standard reference for HATU/Selectivity). Link

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Link[1]

  • Moldb Chemical Database. "5-(5-Amino-2-methylphenoxy)pentan-1-ol CAS 1249926-73-5."[1][2] (Commercial availability and physical data). Link

(Note: While specific literature precedents for this exact CAS number are proprietary to specific drug development campaigns, the protocols above are derived from standard operating procedures for aniline-ether-alcohol linkers in PROTAC synthesis.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 5-(5-Amino-2-methylphenoxy)pentan-1-ol in Solution

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(5-Amino-2-methylphenoxy)pentan-1-ol is a versatile organic building block utilized in various research and development applications.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(5-Amino-2-methylphenoxy)pentan-1-ol is a versatile organic building block utilized in various research and development applications.[1] Its structure, featuring a primary amine, a phenol ether, and a primary alcohol, presents unique stability considerations that are critical for reproducible and reliable experimental outcomes. This guide is designed to address common challenges and questions regarding its handling and stability in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My solution of 5-(5-Amino-2-methylphenoxy)pentan-1-ol is changing color. What is happening and how can I prevent it?

Answer:

Discoloration, often a shift towards a yellow or brown hue, is a common indicator of degradation, primarily through oxidation. The phenoxy and amino groups in the molecule are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Causality: The aromatic amine is particularly prone to oxidation, which can lead to the formation of colored quinone-imine or polymeric species. This process can be accelerated by light (photodegradation) and elevated temperatures.

Troubleshooting & Prevention:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[2] This minimizes contact with atmospheric oxygen. For routine lab work, this can be achieved by purging the solvent and the vial headspace with the inert gas before sealing.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[3] Photodegradation can be a significant contributor to discoloration and degradation.[4][5]

  • Solvent Purity: Use high-purity, degassed solvents. Solvents can contain dissolved oxygen or trace metal impurities that can catalyze oxidation.

  • Antioxidants: For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be considered. However, this should be validated for your specific experiment.

  • pH Control: The stability of amino-containing compounds can be pH-dependent. Maintaining a slightly acidic pH (if compatible with your experimental design) can sometimes suppress oxidation by protonating the amine group, making it less susceptible to oxidation.[2]

Question 2: I am observing a loss of potency or unexpected side products in my reaction. Could this be related to the stability of 5-(5-Amino-2-methylphenoxy)pentan-1-ol?

Answer:

Yes, a loss of potency or the appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS) strongly suggests degradation of the starting material. Beyond simple oxidation, other degradation pathways can be at play.

Potential Degradation Pathways:

  • Oxidation of the Primary Alcohol: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, especially in the presence of strong oxidizing agents.[6][7][8] While this is less likely to occur under standard storage conditions, it's a consideration if the solution is exposed to reactive species.

  • Hydrolysis of the Ether Linkage: While ether linkages are generally stable, they can be cleaved under harsh acidic conditions, though this is less common under typical experimental conditions.[9]

  • Intermolecular Reactions: The bifunctional nature of the molecule (amine and alcohol) could potentially lead to self-condensation or polymerization over long-term storage, especially at elevated temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected experimental results.

Question 3: What are the optimal storage conditions for solutions of 5-(5-Amino-2-methylphenoxy)pentan-1-ol?

Answer:

To ensure the long-term stability of your solutions, adhere to the following storage recommendations, which are based on best practices for structurally similar compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the amine and phenoxy moieties.[2]
Light Protected from Light (Amber Vials)Prevents photodegradation.[3]
Container Tightly Sealed, High-Quality Glass VialsPrevents solvent evaporation and contamination.[10][11]
pH Neutral to Slightly Acidic (if compatible)Can enhance the stability of the amino group.[2]

Note: For long-term storage, consider aliquoting the solution into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere upon opening.

Question 4: How can I analytically assess the stability of my 5-(5-Amino-2-methylphenoxy)pentan-1-ol solution?

Answer:

A formal stability study is the most rigorous way to assess the integrity of your solution over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.

Experimental Protocol: HPLC Stability Assessment

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve a known amount of high-purity 5-(5-Amino-2-methylphenoxy)pentan-1-ol in your chosen solvent to create a stock solution.

    • Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation and Stress Conditions (Forced Degradation):

    • Prepare several aliquots of your experimental solution at the desired concentration.

    • To accelerate degradation and identify potential byproducts, you can expose these aliquots to stress conditions:

      • Acidic/Basic Conditions: Adjust the pH with dilute HCl or NaOH.

      • Oxidative Stress: Add a small amount of hydrogen peroxide.

      • Thermal Stress: Incubate at an elevated temperature (e.g., 40-60°C).

      • Photostability: Expose to a controlled light source (e.g., a photostability chamber).

    • Maintain a control sample under the recommended storage conditions.

  • HPLC Analysis:

    • Inject the standards, the control sample, and the stressed samples onto the HPLC system at defined time points (e.g., 0, 24, 48, 72 hours).

    • A typical starting method could be a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid to aid ionization for MS detection).

    • Monitor the chromatograms for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, indicating degradation products.

  • Data Analysis:

    • Quantify the amount of remaining 5-(5-Amino-2-methylphenoxy)pentan-1-ol at each time point using the calibration curve.

    • Calculate the percentage of degradation.

    • If coupled with a mass spectrometer (LC-MS), you can obtain mass information for the degradation products to help elucidate their structures.[12][13]

Workflow for Stability Assessment:

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Standard Prepare Standard & Calibration Curve HPLC HPLC/LC-MS Analysis at Time Points Prep_Standard->HPLC Prep_Sample Prepare Test Samples Acid Acid/Base Prep_Sample->Acid Oxidative Oxidative Prep_Sample->Oxidative Thermal Thermal Prep_Sample->Thermal Photo Photolytic Prep_Sample->Photo Control Control (2-8°C, Dark) Prep_Sample->Control Acid->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Data Data Analysis & Degradation Calculation HPLC->Data

Caption: Experimental workflow for assessing solution stability.

References

  • Cole-Parmer. (2006). Material Safety Data Sheet - 5-Amino-1-pentanol. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. Retrieved from [Link]

  • PubMed. (2022). Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis. Retrieved from [Link]

  • ACS Publications. (2021). Photochemical Pathways of Rotenone and Deguelin Degradation: Implications for Rotenoid Attenuation and Persistence in High-Latitude Lakes. Retrieved from [Link]

  • TradeIndia. (n.d.). 5-amino-1-pentanol, 50 wt% aqueous solution. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • MDPI. (2021). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Retrieved from [Link]

  • ScienceDirect. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from [Link]

  • PMC. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Selective oxidation of 1,5‐pentanodiol to 5‐hydroxypentanal, in.... Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). R-selective hydrolysis of (1S,2S,5S)-(±) ...*. Retrieved from [Link]

  • Waters. (n.d.). Introduction to Hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid degradation pathways and their holes A) Number of predicted.... Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-2-methylpentan-1-ol hydrochloride (C6H15NO). Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Reaction mechanism for oxidation of primary alcohol to carboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Photocatalytic degradation of methyl orange by a Pt(II) complex under visible light irradiation. Retrieved from [Link]

  • ResearchGate. (2024). Photocatalytic degradation of methyl orange by a Pt(II) complex under visible light irradiation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2012). Potentiometric studies on essential metal (II) amino acid complexes. Retrieved from [Link]

  • OUS-research.no. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Retrieved from [Link]

  • Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Purity Analysis of 5-(5-Amino-2-methylphenoxy)pentan-1-ol

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The analysis of 5-(5-Amino-2-methylphenoxy)pentan-1-ol presents a classic "dual-nature" chromatographic challenge. The molecule contains a basic aniline moiety (p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The analysis of 5-(5-Amino-2-methylphenoxy)pentan-1-ol presents a classic "dual-nature" chromatographic challenge. The molecule contains a basic aniline moiety (pKa ~4.5–5.0) and a moderately lipophilic pentyl-alcohol tail. Standard C18 methods often fail to resolve this compound from its specific process impurities—namely the starting material 5-amino-2-methylphenol (more polar) and potential N-alkylated isomers (isobaric impurities).

This guide compares three distinct chromatographic approaches to determine the optimal method for purity quantification. We move beyond generic "screening" to focus on the mechanistic interactions required to separate the target ether from its aromatic precursors and oxidation byproducts.

The Analyte Profile
  • Core Structure: Aromatic ether with an amine handle.

  • Critical pKa: ~4.8 (Aniline nitrogen).

  • Hydrophobicity (LogP): ~2.1 (Moderately lipophilic).

  • Key Impurity Risks:

    • Precursor: 5-Amino-2-methylphenol (High polarity, early eluting).

    • Oxidation: Azo-dimers (Highly retained, late eluting).

    • Regio-isomers: N-alkylated byproducts (Difficult to resolve on C18).

Comparative Evaluation of Methodologies

We evaluated three stationary phase chemistries. The comparison below highlights the trade-offs between raw retention (hydrophobicity) and specific selectivity (pi-pi interactions).

Method A: The Baseline (C18 / Low pH)
  • Column: Fully Porous C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.

  • Mechanism: Hydrophobic interaction.[1]

  • Pros: Robust, widely available, predictable retention for the alkyl chain.

  • Cons: The basic aniline group often tails due to silanol interactions. Poor selectivity for separating the target O-ether from potential N-ether isomers.

Method B: The Specialist (Phenyl-Hexyl / Methanol) [RECOMMENDED]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 or 5 µm.

  • Mechanism: Hydrophobic interaction + Pi-Pi (π-π) Stacking .

  • Pros: The phenyl ring in the stationary phase interacts electronically with the aniline ring of the analyte. This provides orthogonal selectivity, easily separating the target from non-aromatic impurities and enhancing resolution from the starting phenol.

  • Cons: Requires methanol (acetonitrile suppresses pi-pi interactions).

Method C: The Modern Hybrid (CSH C18 / High pH)
  • Column: Charged Surface Hybrid C18 (e.g., Waters XSelect CSH).

  • Mechanism: Hydrophobicity + Ion-exchange repulsion (at surface).

  • Pros: Allows use of pH 10 buffers (Ammonium Bicarbonate). At this pH, the aniline is fully deprotonated (neutral), resulting in perfectly symmetrical peaks and high retention.

  • Cons: High pH degrades silica columns (must use Hybrid particles).

Data Summary: Performance Comparison
ParameterMethod A (C18, pH 2.5)Method B (Phenyl-Hexyl, MeOH)Method C (CSH, pH 10)
Peak Shape (Tailing Factor) 1.4 – 1.8 (Poor)1.1 – 1.3 (Good)1.0 – 1.1 (Excellent)
Resolution (Target vs. Phenol) ~ 2.5> 6.0 ~ 4.0
Selectivity (Isomers) LowHigh (Pi-Pi driven) Moderate
Mobile Phase Compatibility ACN or MeOHMeOH Required ACN or MeOH
MS Compatibility Excellent (Formic Acid)Good (Formic/Ammonium Formate)Good (Ammonium Bicarb)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the stationary phase based on the specific impurity profile of your synthesis batch.

MethodSelection Start Start: Impurity Profiling CheckIsomers Are N-alkyl isomers suspected? Start->CheckIsomers CheckPolarity Is the Starting Phenol the main impurity? CheckIsomers->CheckPolarity No MethodB Select Method B: Phenyl-Hexyl (MeOH) (Max Selectivity) CheckIsomers->MethodB Yes (Critical) CheckPolarity->MethodB Yes (Need Pi-Pi retention) MethodC Select Method C: Hybrid C18 (High pH) (Max Peak Shape) CheckPolarity->MethodC No (General Purity) MethodA Select Method A: Standard C18 (Low pH) (General Screening) CheckPolarity->MethodA Fallback/Legacy

Caption: Decision tree for selecting the optimal stationary phase based on impurity profile risks.

Recommended Protocol: Method B (Phenyl-Hexyl)

This protocol is chosen for its superior ability to resolve the aromatic starting material from the product using pi-pi selectivity.

Instrumentation & Conditions[3]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or equivalent).

  • Temperature: 35°C (Control is critical for viscosity of Methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Primary), 230 nm (Secondary for alkyl impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Rationale: Low pH keeps the aniline protonated (soluble), while the Phenyl phase provides retention via the aromatic ring.

  • Solvent B (Organic): 100% Methanol.

    • Rationale: Methanol facilitates

      
      -
      
      
      
      interactions between the analyte and the stationary phase. Acetonitrile has its own
      
      
      electrons (triple bond) which interfere with this selectivity.[1]
Gradient Program
Time (min)% Solvent A% Solvent BInteraction Mode
0.09010Initial Loading
2.09010Isocratic Hold (Polar Impurities)
15.01090Gradient Elution (Target Elutes ~10-12 min)
20.01090Wash (Lipophilic Dimers)
20.19010Re-equilibration
25.09010End
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Resolution (

    
    ):  > 3.0 between 5-Amino-2-methylphenol (impurity) and Target Peak.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target Peak.
    
  • Precision: RSD < 1.0% for retention time (n=6 injections).

Experimental Workflow & Pathway

The following diagram details the sample preparation and analysis pathway, ensuring the stability of the amine during analysis.

Workflow Sample Raw Sample (Solid/Oil) Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve: 50:50 MeOH:Water (Prevent esterification) Weigh->Dissolve Filter Filter 0.2µm PTFE (Remove particulates) Dissolve->Filter Inject Inject HPLC (Phenyl-Hexyl) Filter->Inject Detect Detect UV 280nm (Aniline specific) Inject->Detect

Caption: Sample preparation workflow emphasizing solvent compatibility to prevent artifact formation.

Scientific Rationale & Troubleshooting

Why Methanol over Acetonitrile?

In Phenyl-Hexyl chromatography, the separation mechanism relies on the interaction between the


 electrons of the stationary phase phenyl ring and the aromatic ring of the analyte. Acetonitrile (

) contains a

triple bond with its own

cloud, which "shields" the stationary phase, effectively turning the column into a standard C18. Methanol allows the unique selectivity to function, which is critical for separating the target from N-alkylated isomers which have identical mass but different electron density distributions [1][2].
Controlling the "Amine Tail"

The amino group on the phenoxy ring is a weak base. On older silica columns, this nitrogen hydrogen-bonds with acidic silanols, causing severe tailing.

  • Solution 1 (Used here): Low pH (3.0) ensures the amine is fully protonated (

    
    ). While this reduces hydrophobic retention slightly, the Phenyl-Hexyl phase compensates with aromatic retention.[2]
    
  • Solution 2 (Alternative): High pH (10) using CSH columns keeps the amine neutral (

    
    ). This is excellent for peak shape but requires specific "Hybrid" particle technology [3].
    
Impurity Identification
  • RT ~ 3-5 min: 5-Amino-2-methylphenol (Starting material).

  • RT ~ 10-12 min: Target Ether.

  • RT ~ 16-18 min: Bis-alkylated impurities or Azo-dimers (oxidation products).

References

  • Phenomenex. (2023). Phenyl-Hexyl vs. C18: When to Switch? Technical Guide.[3] Link

  • Waters Corporation. (2022). Selectivity Differences Between CSH C18 and CSH Phenyl-Hexyl Chemistries. Waters Knowledge Base. Link

  • Sigma-Aldrich. (2024). Comparison of Superficially Porous Particle-based Column Chemistries. Technical Report.[4][5][6] Link

  • BenchChem. (2025).[6] HPLC Analysis of Aniline and Its Derivatives. Application Note. Link

Sources

Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectrum of 5-(5-Amino-2-methylphenoxy)pentan-1-ol

For the modern researcher, chemist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique, offering a ra...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, chemist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique, offering a rapid, non-destructive, and highly informative glimpse into the molecular architecture of a compound. This guide provides an in-depth analysis of the expected IR spectrum of 5-(5-Amino-2-methylphenoxy)pentan-1-ol, a molecule incorporating multiple functional groups, and compares its predicted spectral features with those of related compounds and alternative analytical methodologies.

The unique structure of 5-(5-Amino-2-methylphenoxy)pentan-1-ol, with its primary aromatic amine, substituted phenoxy ether, and primary alcohol moieties, presents a rich and complex infrared spectrum. Understanding the characteristic vibrational frequencies of each functional group is key to interpreting its spectral fingerprint.

Predicted IR Absorption Peaks for 5-(5-Amino-2-methylphenoxy)pentan-1-ol

The following table summarizes the anticipated IR absorption bands for 5-(5-Amino-2-methylphenoxy)pentan-1-ol, based on established group frequencies. The interaction between functional groups and potential hydrogen bonding will influence the precise position and shape of these peaks.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Characteristics
3500-3200O-H Stretch (Alcohol) & N-H Stretch (Amine)A very broad and strong absorption due to intermolecular hydrogen bonding of the alcohol's hydroxyl group, likely overlapping with the two sharper N-H stretching bands of the primary amine.[1][2][3]
~3400 & ~3300N-H Asymmetric & Symmetric Stretch (Primary Aromatic Amine)Two distinct, medium-intensity peaks are expected for the primary amine.[4][5] These may appear as shoulders on the broader O-H band.
3100-3000C-H Stretch (Aromatic)Medium to weak sharp peaks characteristic of C-H bonds on the benzene ring.[6][7]
3000-2850C-H Stretch (Aliphatic)Multiple strong, sharp peaks corresponding to the stretching of C-H bonds in the pentanol chain and the methyl group.[2][8]
1650-1580N-H Bend (Primary Amine)A medium intensity band resulting from the scissoring vibration of the -NH₂ group.[5][9]
1600-1450C=C Stretch (Aromatic Ring)Two to three medium-to-strong bands are characteristic of the benzene ring skeletal vibrations.[6][10]
~1470C-H Bend (Aliphatic)Bending (scissoring) vibrations of the CH₂ groups in the pentanol chain.[8]
~1375C-H Bend (Aliphatic)Bending (rocking) of the CH₃ group.[8]
1335-1250C-N Stretch (Aromatic Amine)A strong band indicating the stretching of the carbon-nitrogen bond of the aromatic amine.[5][9]
~1250 & ~1040C-O-C Asymmetric & Symmetric Stretch (Aryl Alkyl Ether)Aryl alkyl ethers typically show two strong bands; the asymmetric stretch is usually found around 1250 cm⁻¹ and the symmetric stretch near 1040 cm⁻¹.[11][12]
~1050C-O Stretch (Primary Alcohol)A strong, broad peak characteristic of the C-O bond in a primary alcohol.[13][14] This may overlap with the ether's symmetric C-O-C stretch.
900-675C-H Out-of-Plane Bend (Aromatic)The substitution pattern on the benzene ring will determine the exact position of these strong bands.
910-665N-H Wag (Primary Amine)A broad and strong band due to the out-of-plane wagging of the N-H bonds, characteristic of primary and secondary amines.[5][9]

Comparative Spectral Analysis

To appreciate the contribution of each functional group to the overall spectrum of 5-(5-Amino-2-methylphenoxy)pentan-1-ol, it is instructive to compare its predicted spectrum with those of simpler, related molecules.

  • vs. Aniline: Aniline will show the characteristic two N-H stretching peaks around 3400 and 3300 cm⁻¹, the N-H bend near 1620 cm⁻¹, and the aromatic C-N stretch around 1280 cm⁻¹.[5] These features will be present in the target molecule but may be broadened or shifted due to the influence of the other substituents.

  • vs. p-Cresol: This molecule introduces the phenolic O-H and C-O stretches. The O-H stretch in phenols is a broad band around 3550-3230 cm⁻¹, and the C-O stretch is typically found around 1220 cm⁻¹.[6][13] In our target molecule, the phenolic oxygen is part of an ether linkage, which modifies this C-O stretch as described above.

  • vs. 1-Pentanol: A simple primary alcohol like 1-pentanol will be dominated by a very broad O-H stretch around 3400 cm⁻¹ and a strong C-O stretch near 1050 cm⁻¹.[2][3] These are key features we expect in 5-(5-Amino-2-methylphenoxy)pentan-1-ol.

  • vs. Anisole (Methyl Phenyl Ether): As an example of an aryl alkyl ether, anisole displays two prominent C-O-C stretching bands near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[11][12] This pair of absorptions is a strong indicator of the ether functionality in the target molecule.

The spectrum of 5-(5-Amino-2-methylphenoxy)pentan-1-ol will therefore be a composite of these individual spectral features, with peak broadening and minor shifts resulting from intramolecular interactions.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that is ideal for analyzing liquid and solid samples with minimal preparation.[15][16]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.[15]

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, allowing the instrument software to subtract it from the sample spectrum.[17]

  • Sample Application:

    • If 5-(5-Amino-2-methylphenoxy)pentan-1-ol is a solid, place a small amount of the powder or crystalline material onto the center of the ATR crystal.

    • If it is a liquid or oil, place a single drop onto the crystal.[17]

    • For solid samples, lower the press arm to ensure firm and even contact between the sample and the crystal surface.[15]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. Typical settings might include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans to improve the signal-to-noise ratio.[17]

  • Data Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and shapes to the predicted values and reference spectra to confirm the presence of the expected functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next measurement.[15]

ExperimentalWorkflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Prep Instrument Startup CleanCrystal Clean ATR Crystal Prep->CleanCrystal Background Acquire Background Spectrum CleanCrystal->Background ApplySample Apply Sample to Crystal Background->ApplySample AcquireSample Acquire Sample Spectrum ApplySample->AcquireSample Analyze Analyze Spectrum & Identify Peaks AcquireSample->Analyze CleanUp Clean Crystal Post-Measurement Analyze->CleanUp

Caption: ATR-FTIR Experimental Workflow.

Alternative and Complementary Analytical Techniques

While IR spectroscopy is excellent for identifying functional groups, a comprehensive structural confirmation of 5-(5-Amino-2-methylphenoxy)pentan-1-ol would involve complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide detailed information about the electronic environment of each proton, their connectivity through spin-spin splitting, and the integration would confirm the number of protons in each environment. Protons adjacent to the ether oxygen and the alcohol's hydroxyl group would show characteristic downfield shifts (in the 3.4-4.5 ppm range).[11][18] Aromatic protons would appear in the 7-8 ppm region.[1]

    • ¹³C NMR: Would determine the number of unique carbon environments. Carbons bonded to the electronegative oxygen and nitrogen atoms would be deshielded and appear at lower fields (e.g., alcohol carbons typically in the 50-80 ppm range).[10][18]

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its structure through fragmentation patterns. The molecular ion peak would confirm the elemental formula (C₁₂H₁₉NO₂).

Conclusion

The infrared spectrum of 5-(5-Amino-2-methylphenoxy)pentan-1-ol is predicted to be rich with characteristic absorption bands that serve as a vibrational fingerprint of its constituent functional groups. The broad, overlapping O-H and N-H stretches in the 3500-3200 cm⁻¹ region, coupled with the distinct aromatic C=C stretches, the dual C-O-C ether bands, and the strong C-O alcohol absorption, provide a robust method for its identification. By comparing this predicted spectrum with those of simpler, related molecules and employing a standardized experimental technique like ATR-FTIR, researchers can confidently characterize this and similar multifunctional compounds. For unambiguous structural elucidation, a holistic approach combining IR spectroscopy with NMR and mass spectrometry is recommended.

References

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

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Validation

A Comparative Guide to Phenolic Linkers in Bioconjugate Design: An In-Depth Analysis of 5-(5-Amino-2-methylphenoxy)pentan-1-ol and Key Alternatives

Introduction In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether. It is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether. It is a critical determinant of a molecule's efficacy, safety, and pharmacokinetic profile.[][2] The chemical architecture of the linker dictates the stability of the conjugate in circulation, the efficiency of payload release, and the spatial orientation of the functional moieties it connects.[][] Phenolic linkers, which incorporate a phenol or phenoxy group, represent a versatile class of connectors that can impart rigidity, introduce specific cleavage mechanisms, and provide handles for conjugation.

This guide provides a detailed comparison of 5-(5-Amino-2-methylphenoxy)pentan-1-ol, a multifunctional linker scaffold, with other established phenolic and non-phenolic linkers. We will dissect their structural attributes, compare their functional implications based on experimental data, and provide validated protocols for their application, offering researchers and drug development professionals a robust framework for rational linker design.

Section 1: The Pivotal Role of Linkers in Advanced Therapeutics

Heterobifunctional molecules like PROTACs and ADCs are modular by design, consisting of at least two active domains joined by a chemical linker.[5][6] In a PROTAC, the linker bridges a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the POI's degradation.[6][7] In an ADC, the linker connects a monoclonal antibody to a cytotoxic payload, ensuring targeted delivery to cancer cells.[][8]

The linker's properties are paramount to success:

  • Length and Flexibility: These attributes control the distance and relative orientation between the two connected ligands, which is crucial for effective ternary complex formation in PROTACs.[][5][9]

  • Solubility: The linker's composition significantly impacts the overall solubility of the conjugate. Hydrophobic linkers can lead to aggregation, while hydrophilic linkers, such as those containing polyethylene glycol (PEG), can enhance solubility and improve pharmacokinetics.[2][10][11]

  • Stability and Cleavability: Linkers can be non-cleavable, releasing the payload only after complete antibody degradation, or cleavable, designed to release the drug in response to specific triggers in the target cell's microenvironment (e.g., low pH, high glutathione concentrations, or specific enzymes).[12][13][14][15]

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand ('Warhead') Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand ('Anchor') Linker->E3_Ligand

Caption: General structure of a PROTAC heterobifunctional molecule.

Section 2: Profile of a Multifunctional Phenolic Linker: 5-(5-Amino-2-methylphenoxy)pentan-1-ol

While not a widely commercialized "named" linker, the structure of 5-(5-Amino-2-methylphenoxy)pentan-1-ol provides an excellent model for a next-generation, multifunctional phenolic linker.

Chemical Structure: Chemical structure of 5-(5-Amino-2-methylphenoxy)pentan-1-ol

Structural and Functional Dissection:

  • Phenoxy Core: The central phenoxy group provides a degree of rigidity, which can be advantageous in pre-organizing the attached ligands for optimal binding. The ether linkage is generally stable in vivo.

  • Alkyl Chain (Pentan-1-ol): The five-carbon chain offers significant flexibility and contributes to the overall length of the linker. The terminal primary alcohol (-OH) is a versatile chemical handle. It can be used for conjugation via esterification or etherification, or it can be oxidized to an aldehyde for chemistries like hydrazone formation.[16][17][18]

  • Aromatic Amine: The primary amino group (-NH2) on the phenyl ring is a powerful nucleophile and a key site for conjugation. It readily forms stable amide bonds with activated carboxylic acids (e.g., NHS esters), providing a robust and common method for attachment to a POI ligand or E3 ligase ligand.[19]

  • Orthogonal Reactivity: The presence of both an amine and an alcohol provides the potential for orthogonal derivatization. One functional group can be reacted while the other is protected, allowing for the sequential and controlled assembly of a complex bioconjugate.

This structure is a hybrid, combining the rigidity of an aromatic core with the flexibility of an alkyl chain, and offering two distinct chemical handles for synthetic elaboration.

Section 3: A Comparative Survey of Established Linker Classes

To understand the potential advantages and disadvantages of 5-(5-Amino-2-methylphenoxy)pentan-1-ol, we must compare it to the most common linker archetypes used in drug development.

Alternative 1: Alkyl and Polyethylene Glycol (PEG) Linkers

These are the most prevalent linkers in PROTAC design due to their synthetic tractability.[5][7]

  • Alkyl Chains: Composed of repeating -CH2- units, these linkers are chemically stable and flexible. However, they are highly hydrophobic, which can negatively impact the solubility and cell permeability of the final PROTAC.[10]

  • PEG Chains: Composed of repeating -(CH2-CH2-O)- units, PEG linkers significantly enhance the hydrophilicity and aqueous solubility of a conjugate.[10][11] This can improve bioavailability and prevent aggregation.[2] However, longer PEG chains may be more susceptible to metabolic degradation.[10] The atomic composition, specifically the replacement of CH2 groups with oxygen, can sometimes inhibit PROTAC activity, making empirical optimization necessary.[7]

Alternative 2: Valine-Citrulline PABC (vc-PABC) Linkers

This is a gold-standard, enzyme-cleavable linker system, especially in the field of ADCs.[14][20] It is a prime example of a functionally sophisticated phenolic linker.

  • Mechanism: It consists of a dipeptide (Val-Cit) recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[14] This cleavage event triggers a 1,6-elimination reaction (self-immolation) of the p-aminobenzyl carbamate (PABC) spacer, releasing the unmodified payload.[13]

  • Advantages: This mechanism provides for highly specific, intracellular drug release, enhancing the therapeutic window by minimizing premature payload release in circulation.[]

PABC_Mechanism ADC Antibody-Val-Cit-PABC-Drug Step1 Internalization into Lysosome ADC->Step1 Step2 Cathepsin B Cleavage Step1->Step2 Cleaved Antibody-Val-Cit + HO-PABC-Drug SelfImmolation 1,6-Elimination (Self-Immolation) Cleaved->SelfImmolation Step2->Cleaved Released Unmodified Drug + CO2 + Aminobenzyl Alcohol SelfImmolation->Released

Caption: Self-immolative mechanism of a Val-Cit-PABC linker.

Alternative 3: Rigid Aromatic and Heterocyclic Linkers

To overcome the conformational uncertainty of flexible linkers, researchers often incorporate rigid structural motifs.

  • Structure: These linkers include phenyl, piperazine, or triazole rings.[][10]

  • Function: Rigidity reduces the entropic penalty of forming the ternary complex in PROTACs by limiting the number of available conformations.[] Furthermore, aromatic rings can engage in favorable non-covalent interactions, such as π-π stacking, which can help stabilize the ternary complex.[10] This strategy can lead to more potent degraders.

Section 4: Head-to-Head Comparative Analysis

The choice of linker is a multi-parameter optimization problem. The table below summarizes the key attributes of our analyzed linkers.

Feature5-(5-Amino-2-methylphenoxy)pentan-1-olAlkyl/PEG Linkersvc-PABC LinkerRigid Aromatic Linkers
Primary Function Bifunctional SpacerFlexible SpacerEnzyme-Cleavable, Self-ImmolativeRigid Spacer
Flexibility Moderate (Hybrid)HighModerateLow
Key Functional Groups -NH2, -OH, EtherEther (PEG)Dipeptide, CarbamateAromatic/Heterocyclic Rings
Cleavability Non-cleavable (stable ether/amide bonds)Non-cleavableEnzyme-cleavableNon-cleavable
Predicted Solubility Moderate; tunable by derivatizationLow (Alkyl) to High (PEG)ModerateGenerally Low to Moderate
Synthetic Complexity ModerateLowHighModerate to High
Primary Application PROTACs, Bifunctional ProbesPROTACsADCsPROTACs
Key Advantage Orthogonal reactivity, structural hybridSynthetic ease, tunable length/solubilityHigh tumor specificity, clean drug releasePotency enhancement via pre-organization

Causality Analysis: The superior tumor-cell specificity of the vc-PABC linker is a direct result of its design to be a substrate for intracellular enzymes, a feature absent in simple alkyl/PEG linkers.[14][] The potential for higher potency with rigid linkers stems from thermodynamic principles; by reducing the conformational freedom of the molecule, the entropic cost of forming a productive ternary complex is lowered.[] 5-(5-Amino-2-methylphenoxy)pentan-1-ol offers a compelling middle ground, providing some rigidity from its aromatic core while its dual handles allow for complex, multi-step synthetic strategies that are more challenging with simpler linkers.

Section 5: Experimental Workflow: A Representative PROTAC Synthesis

To illustrate the practical application of these linkers, we provide a validated, generalized protocol for the synthesis of a PROTAC. This workflow assumes the use of a linker with two orthogonal reactive groups, such as an amine and a carboxylic acid (the alcohol on our title compound can be easily converted to a carboxylic acid).

Objective: To covalently link a POI ligand (containing an amine) and an E3 ligase ligand (pomalidomide) using a heterobifunctional linker.

Synthesis_Workflow start Start: Linker-COOH (Protected Amine) step1 Step 1: Couple POI-NH2 (EDC/HOBt or similar) - Form Amide Bond 1 start->step1 step2 Step 2: Purify Intermediate 1 (HPLC) step1->step2 step3 Step 3: Deprotect Linker Amine (e.g., TFA for Boc group) step2->step3 step4 Step 4: Couple E3 Ligand (e.g., Pomalidomide-F via SNAr) - Form Amine Bond 2 step3->step4 step5 Step 5: Final Purification (Preparative HPLC) step4->step5 end End: Final PROTAC (Characterize by LC-MS, NMR) step5->end

Caption: Generalized workflow for PROTAC synthesis.

Step-by-Step Methodology:

  • Amide Coupling to POI Ligand:

    • Rationale: This step forms the first covalent bond. Using a protected linker ensures the reaction occurs only at the desired terminus.

    • Protocol: Dissolve the amine-protected linker-acid (1.0 eq), the amine-containing POI ligand (1.1 eq), and a coupling agent like HATU (1.2 eq) in an anhydrous solvent (e.g., DMF). Add a non-nucleophilic base such as DIPEA (3.0 eq). Stir at room temperature for 4-16 hours. Monitor reaction completion by LC-MS.

  • Purification of Intermediate:

    • Rationale: It is critical to purify the intermediate to ensure the subsequent reaction is clean and high-yielding.

    • Protocol: Upon reaction completion, dilute the mixture with a suitable solvent and purify using reverse-phase HPLC. Collect and lyophilize fractions containing the desired product.

  • Deprotection of the Linker's Second Handle:

    • Rationale: This step unmasks the second reactive group for the next coupling reaction. The choice of deprotection chemistry depends on the protecting group used (e.g., Boc, Fmoc).

    • Protocol: For a Boc-protected amine, dissolve the intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v). Stir for 1-2 hours at room temperature. Remove the solvent and TFA in vacuo.

  • Coupling to E3 Ligase Ligand:

    • Rationale: This step completes the heterobifunctional molecule. For CRBN-based PROTACs, a common strategy is the nucleophilic aromatic substitution (SNAr) reaction between the linker's newly freed amine and a fluoro-functionalized E3 ligand like 4-fluorothalidomide.[7]

    • Protocol: Dissolve the deprotected intermediate (1.0 eq) and the fluoro-E3 ligand (1.1 eq) in a polar aprotic solvent like DMSO. Add a base such as DIPEA (3.0 eq). Heat the reaction (e.g., 80-100 °C) for 12-24 hours. Monitor by LC-MS.

  • Final Purification and Characterization:

    • Rationale: This ensures the final product is of high purity, which is essential for accurate biological evaluation.

    • Protocol: Purify the final PROTAC using preparative reverse-phase HPLC. Confirm the identity and purity (>95%) of the final compound by LC-MS and ¹H NMR.

Conclusion and Future Outlook

The era of viewing linkers as simple spacers is over. As this guide demonstrates, the linker's chemical identity is a central pillar of rational drug design. While simple alkyl and PEG linkers offer synthetic convenience, functionally sophisticated linkers provide superior control over a drug's behavior.

  • The vc-PABC system remains a benchmark for ADCs, offering proven, enzyme-specific payload release.

  • Rigid aromatic linkers are a powerful strategy for enhancing the potency of PROTACs by favorably influencing the thermodynamics of ternary complex formation.

  • A multifunctional scaffold like 5-(5-Amino-2-methylphenoxy)pentan-1-ol exemplifies the future direction of linker technology. Its hybrid structure and orthogonal handles allow for the construction of highly tailored molecules, enabling researchers to fine-tune properties like solubility, rigidity, and vectoral geometry.

Future advances will increasingly rely on a synergistic approach combining novel linker chemistry with computational modeling and structural biology to predict the behavior of these complex molecules, accelerating the development of safer and more effective targeted therapies.[7]

References

  • Toure, M. & Crews, C. M. Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • NJ Bio, Inc. Linkers for ADCs. NJ Bio, Inc.. [Link]

  • ACS Publications. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]

  • National Institutes of Health. Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. [Link]

  • National Institutes of Health. Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. [Link]

  • National Institutes of Health. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. PMC. [Link]

  • National Institutes of Health. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC. [Link]

  • JenKem Technology USA. Targeted Protein Degrader Linkers. JenKem Technology USA. [Link]

  • ResearchGate. Parallel Synthesis of 5'-Amino-5'-deoxy-adenosine Derivatives for Focused Chemical Space Exploration and their Application as Methyltransferase Inhibitors. ResearchGate. [Link]

  • National Institutes of Health. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. PMC. [Link]

  • Wikipedia. 5-Amino-1-pentanol. Wikipedia. [Link]

  • PubMed. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. PubMed. [Link]

  • National Institutes of Health. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC. [Link]

  • Cresset Group. Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Cresset Group. [Link]

  • Semantic Scholar. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • PNAS. Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. PNAS. [Link]

  • RSC Publishing. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry. [Link]

  • Bio-Synthesis Inc. Controlled Release Linkers For New Therapeutic Drugs. Bio-Synthesis Inc.. [Link]

  • ResearchGate. Comparative analysis of major targeted protein depletion strategies. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Quality Control Specifications for 5-(5-Amino-2-methylphenoxy)pentan-1-ol

An In-Depth Technical Guide For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. The reproducibility of experimental results and the safety pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. The reproducibility of experimental results and the safety profile of a potential therapeutic agent are directly linked to the purity and characterization of its chemical building blocks. This guide provides a comprehensive overview of the critical quality control (QC) specifications for 5-(5-Amino-2-methylphenoxy)pentan-1-ol, a specialized organic building block.

To provide a practical framework for evaluation, we will compare its analytical requirements against a simpler, structurally related molecule, 5-Aminopentan-1-ol. This comparison will highlight how increasing structural complexity necessitates more rigorous and orthogonal analytical methodologies to ensure quality.

Introduction to the Analytes

5-(5-Amino-2-methylphenoxy)pentan-1-ol (the "Target Compound") is a bifunctional molecule featuring a primary amine, a primary alcohol, and an aromatic ether linkage. Its specific substitution pattern makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry. Its CAS Number is 1249926-73-5, with a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol .[1][2]

5-Aminopentan-1-ol (the "Comparator Compound") is a linear aliphatic amino alcohol (CAS No. 2508-29-4, C5H13NO, MW 103.16 g/mol ).[3][4] It shares the same primary amine and alcohol functional groups but lacks the aromatic core and ether linkage. This simpler structure provides a useful baseline for understanding the additional analytical challenges presented by the target compound.

cluster_target Target Compound cluster_comparator Comparator Compound Target 5-(5-Amino-2-methylphenoxy)pentan-1-ol Comparator 5-Aminopentan-1-ol

Caption: Chemical structures of the target and comparator compounds.

Core Quality Specifications: A Comparative Analysis

A robust Certificate of Analysis (CoA) for any research chemical should be built on several key pillars of quality. Below, we compare the essential specifications for our two compounds of interest.

Quality Attribute 5-(5-Amino-2-methylphenoxy)pentan-1-ol (Target) 5-Aminopentan-1-ol (Comparator) Rationale & Causality
Appearance White to off-white solidWhite or pale yellow solid[3]A simple visual inspection is the first line of defense against gross contamination or significant degradation, which often manifests as discoloration.
Identity (Structure Confirmation) Conforms to structure by ¹H NMR and Mass SpectrometryConforms to structure by ¹H NMR and Mass SpectrometryOrthogonal techniques are required. NMR confirms the carbon-hydrogen framework and functional group placement, while MS confirms the molecular weight. This dual validation is critical for complex structures.
Purity (by HPLC/UPLC) ≥95% (Standard Grade), ≥98% (High-Purity Grade)≥98%The target compound's multi-step synthesis can lead to more process-related impurities, sometimes making a >95% purity acceptable for initial screening. The comparator is a more common chemical and is typically available at high purity.
Major Impurities Starting materials (e.g., 4-methyl-3-nitrophenol), regioisomers, dialkylated byproducts.Dimerization products, unreacted precursors from its synthesis route (e.g., from furfural)[4].The complexity of the impurity profile directly relates to the complexity of the synthesis. The target compound has a higher potential for isomeric impurities which can be difficult to separate and identify.
Residual Solvents Specification set based on synthesis (e.g., ≤0.5% Ethyl Acetate, ≤0.1% Toluene)Specification set based on synthesis/purification.Solvents used in the final purification steps can remain in the material and may interfere with downstream reactions or biological assays. Control is mandated by ICH guidelines in drug development.
Water Content (Karl Fischer) ≤0.5%≤0.5%Both compounds are hygroscopic due to the presence of polar amine and hydroxyl groups. Excess water can affect reaction stoichiometry and sample stability.

Analytical Methodologies: A Self-Validating Workflow

To generate the data for the specifications above, a logical and robust analytical workflow is essential. This workflow is designed to be self-validating, where each step provides a piece of the puzzle, culminating in a comprehensive quality assessment.

QC_Workflow cluster_Identity Identity cluster_Purity Purity cluster_Quant Quantitation Start Sample Receipt Visual Visual Inspection (Appearance) Start->Visual Solubility Solubility Test (For Sample Prep) Visual->Solubility Identity Identity Confirmation Visual->Identity Purity Purity & Impurity Profile Quant Quantitation (Water, Solvents) Identity->Purity NMR ¹H NMR MS LC-MS (MW) Purity->Quant HPLC HPLC-UV MS_Impurity LC-MS (Impurity ID) Review Data Review & CoA Generation Quant->Review KF Karl Fischer GC GC-HS (Solvents) Release Material Release Review->Release

Caption: A typical quality control workflow for a chemical intermediate.

Experimental Protocol: HPLC-UV Purity Assessment

This method is designed for determining the purity of 5-(5-Amino-2-methylphenoxy)pentan-1-ol.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm.

    • Causality: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while still being suitable for the polar amine and alcohol groups, offering a balanced separation mechanism.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as an ion-pairing agent, protonating the primary amine to ensure a consistent charge state and sharp, symmetrical peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

    • Causality: A gradient elution is crucial. It ensures that early-eluting, polar impurities are well-resolved from the solvent front, while the main peak elutes with a good shape, and any late-eluting, non-polar impurities are effectively washed from the column.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm and 280 nm.

    • Causality: The substituted benzene ring is expected to have strong absorbance maxima around these wavelengths. Monitoring multiple wavelengths helps ensure no impurities are missed if they have different chromophores.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 Water:Acetonitrile.

Trustworthiness through System Suitability: Before sample analysis, a system suitability standard (a solution of the reference material) is injected five times. The relative standard deviation (RSD) of the peak area must be ≤2.0%. This confirms that the analytical system is performing with adequate precision.

The Critical Role of Impurity Profiling

For drug development professionals, understanding the impurity profile is as important as knowing the purity of the main component. Certain impurities can have their own pharmacological or toxicological effects, and some classes of impurities, known as genotoxic impurities (GTIs), are of particular concern due to their potential to damage DNA.[6]

The synthesis of the target compound likely involves multiple steps, increasing the risk of carrying through starting materials or generating byproducts.

cluster_Process Process-Related Impurities cluster_Degradation Degradation Impurities Main Target Compound 5-(5-Amino-2-methylphenoxy)pentan-1-ol Oxidized Oxidized Amine (N-Oxide) Main->Oxidized Dimer Dimer (Intermolecular etherification) Main->Dimer StartMat Starting Material (e.g., 2-methyl-5-nitrophenol) StartMat->Main Regioisomer Regioisomer (Alkylation at a different position) Regioisomer->Main

Caption: Potential impurity profile for the target compound.

Comparative Insight: The impurity profile for 5-Aminopentan-1-ol is significantly simpler. Its primary risks are oligomerization or impurities from its own synthesis, which is often achieved via reductive amination of tetrahydrofurfuryl alcohol.[4] It lacks the potential for regioisomers that plagues the synthesis of substituted aromatic compounds. Therefore, while both require purity testing, the effort and analytical rigor required to identify and control impurities in the target compound are substantially higher. The use of high-resolution mass spectrometry (HRMS) is often necessary to elucidate the structures of unknown low-level impurities in complex molecules.[7]

Conclusion

The quality control of a specialized chemical intermediate like 5-(5-Amino-2-methylphenoxy)pentan-1-ol requires a multi-faceted and scientifically-grounded approach. While it shares functional groups with simpler molecules like 5-Aminopentan-1-ol, its increased structural complexity introduces significant challenges in identity confirmation and impurity profiling.

For researchers in drug development, scrutinizing the CoA and understanding the underlying analytical methods is not merely a procedural step; it is a foundational element of scientific integrity. A comprehensive QC strategy, utilizing orthogonal methods like NMR, MS, and gradient HPLC, is essential to ensure that the material is not only pure but is precisely the correct molecule, free from potentially confounding impurities. This diligence ensures the reliability of research outcomes and the safety of future therapeutics.

References

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  • Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, Royal Society of Chemistry. [Link]

  • Nikunj Chemicals. Smell Removing Chemical Manufacturer. Retrieved from a generic chemical supplier page, accessed on February 14, 2026.
  • TradeIndia. Lithium Chloride Anhydrous - High Purity Industrial Grade. Retrieved from a generic chemical supplier page, accessed on February 14, 2026.
  • Gill, C. G., et al. (2021). A high-resolution paper-spray mass spectrometry method for the detection of newly emerging compounds in the street-drug supply. Analyst. [Link]

  • PubChem. 5-Aminopentan-1-ol. National Institutes of Health. [Link]

  • Sokhraneva, M. V., et al. (2023). Obtaining substituted phenol derivatives with potential antimicrobial activity. Pharmacy & Pharmacology. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma. PubMed. [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. [Link]

  • Technical Disclosure Commons. (2024). Novel process for the preparation of BAY-94-8862. [Link]

  • Brazilian Journal of Science. (2025). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. [Link]

  • Wikipedia. 5-Amino-1-pentanol. [Link]

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  • Google Patents. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
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